![molecular formula C20H15N3O3 B025501 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid CAS No. 100039-63-2](/img/structure/B25501.png)
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, also known as IKK-2 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the IKK-2 enzyme, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. In
Mecanismo De Acción
The mechanism of action of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid involves the inhibition of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme. 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid is a key regulator of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid can prevent the activation of NF-κB and reduce inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the severity of inflammatory bowel disease and prevent the development of liver fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid in lab experiments is its potency and specificity. It is a highly potent inhibitor of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid. One potential direction is the development of more potent and selective 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid inhibitors that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other anti-inflammatory and anti-cancer agents could lead to improved treatment outcomes for patients with these conditions.
Métodos De Síntesis
The synthesis of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been described in several research papers. One of the most common methods involves the reaction of 2-methylimidazole-4-carbaldehyde with indole-3-acetic acid, followed by the addition of benzoic acid and a coupling reagent such as EDC or DIC. The resulting product can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme, which is a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has the potential to be used as an anti-inflammatory and anti-cancer agent.
Propiedades
Número CAS |
100039-63-2 |
|---|---|
Nombre del producto |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
Fórmula molecular |
C20H15N3O3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H15N3O3/c1-13-21-17(12-22-11-10-14-4-2-3-5-18(14)22)19(24)23(13)16-8-6-15(7-9-16)20(25)26/h2-12H,1H3,(H,25,26)/b17-12+ |
Clave InChI |
HJWKNTSKQQKAID-UHFFFAOYSA-N |
SMILES isomérico |
CC1=N/C(=C/N2C=CC3=CC=CC=C32)/C(=O)N1C4=CC=C(C=C4)C(=O)O |
SMILES |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O |
Sinónimos |
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxo-imidazol-1-yl]benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



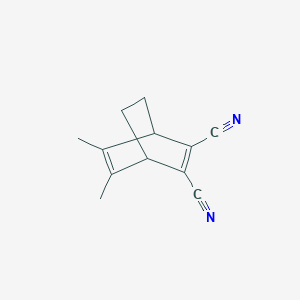
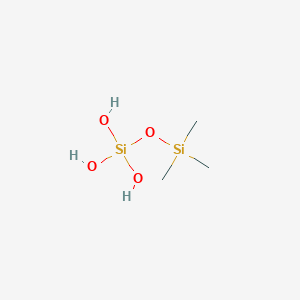
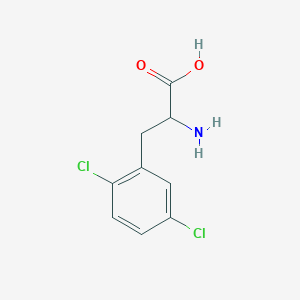
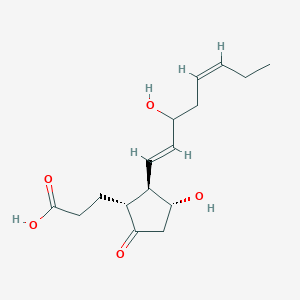
![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
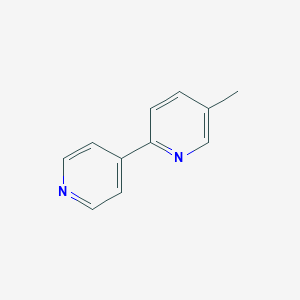
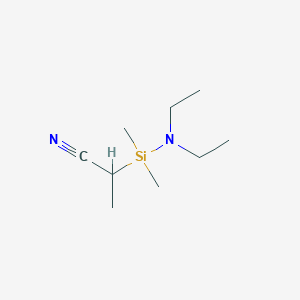
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)


![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)